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molecular formula C12H9NO B130765 2-Dibenzofuranamine CAS No. 3693-22-9

2-Dibenzofuranamine

Cat. No. B130765
M. Wt: 183.21 g/mol
InChI Key: FFYZMBQLAYDJIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08722205B2

Procedure details

NaNO2 (2.21 g, 32.05 mmol) was dissolved in 20 mL conc. H2SO4 in conical flask kept at 0° C. Solution of 2-aminodibenzofuran (5.3 g, 28.9 mmol) in minimum volume of glacial acetic acid was then slowly added to the flask so that temperature never raised above 5-8° C. and the mixture was stirred at 0° C. for another 1.5 h. 100 mL ether was added to the stirred mixture and precipitate of corresponding diazo salt immediately settled down. Brown color diazo salt was immediately filtered out and transferred to a flask containing CuBr (6.25 g, 43.5 mmol) in 150 mL 48% HBr. The flask was then placed in a water bath maintained at 64° C. and stirred for 2 h. After cooling down to room temperature, the dark color reaction content was filtered out and the precipitate was washed with water twice. Isolated solid was then flashed over Silica gel column with 5-10% DCM/Hexane to give 4.79 g final compound.
Name
Quantity
2.21 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
5.3 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three
[Compound]
Name
CuBr
Quantity
6.25 g
Type
reactant
Reaction Step Four
Name
Quantity
150 mL
Type
reactant
Reaction Step Four
Name
DCM Hexane
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
N([O-])=O.[Na+].N[C:6]1[CH:18]=[CH:17][C:9]2[O:10][C:11]3[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=3[C:8]=2[CH:7]=1.C(O)(=O)C.CCOCC.[BrH:28]>OS(O)(=O)=O.C(Cl)Cl.CCCCCC>[Br:28][C:18]1[CH:6]=[CH:7][C:8]2[C:12]3[CH:13]=[CH:14][CH:15]=[CH:16][C:11]=3[O:10][C:9]=2[CH:17]=1 |f:0.1,7.8|

Inputs

Step One
Name
Quantity
2.21 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
20 mL
Type
solvent
Smiles
OS(=O)(=O)O
Step Two
Name
Quantity
5.3 g
Type
reactant
Smiles
NC1=CC2=C(OC3=C2C=CC=C3)C=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)O
Step Three
Name
Quantity
100 mL
Type
reactant
Smiles
CCOCC
Step Four
Name
CuBr
Quantity
6.25 g
Type
reactant
Smiles
Name
Quantity
150 mL
Type
reactant
Smiles
Br
Step Five
Name
DCM Hexane
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl.CCCCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 0° C. for another 1.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
kept at 0° C
FILTRATION
Type
FILTRATION
Details
Brown color diazo salt was immediately filtered out
CUSTOM
Type
CUSTOM
Details
transferred to a flask
CUSTOM
Type
CUSTOM
Details
The flask was then placed in a water bath
TEMPERATURE
Type
TEMPERATURE
Details
maintained at 64° C.
STIRRING
Type
STIRRING
Details
stirred for 2 h
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling down to room temperature
CUSTOM
Type
CUSTOM
Details
the dark color reaction content
FILTRATION
Type
FILTRATION
Details
was filtered out
WASH
Type
WASH
Details
the precipitate was washed with water twice
CUSTOM
Type
CUSTOM
Details
Isolated solid

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
BrC=1C=CC2=C(OC3=C2C=CC=C3)C1
Measurements
Type Value Analysis
AMOUNT: MASS 4.79 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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